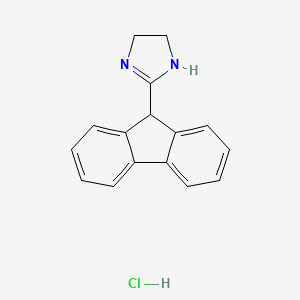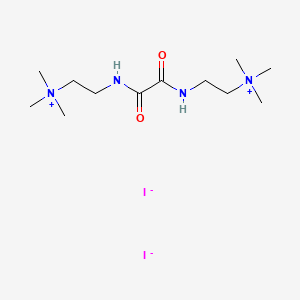
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C18H40I2N4O2. It is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics. The compound is characterized by its two quaternary ammonium groups connected by an oxalylbis(iminoethylene) linker, making it a bis-quaternary ammonium compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the reaction of oxalyl chloride with N,N-dimethylethylenediamine to form the intermediate oxalylbis(iminoethylene) compound. This intermediate is then reacted with methyl iodide to produce the final bis-quaternary ammonium compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
Catalysts: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as crystallization or chromatography to obtain high-purity product
Quality control measures: to ensure consistency and safety of the final product
化学反应分析
Types of Reactions
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Substitution reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the quaternary ammonium groups.
Common Reagents and Conditions
Substitution reactions: Typically involve halide salts (e.g., NaCl, NaBr) in aqueous or organic solvents.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution reactions: Formation of new quaternary ammonium salts with different anions.
Hydrolysis: Breakdown products include amines and carboxylic acids.
科学研究应用
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in formulations for cleaning agents and surface disinfectants.
作用机制
The antimicrobial activity of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism involves:
Molecular targets: Cell membrane phospholipids and proteins
Pathways involved: Disruption of membrane integrity and inhibition of essential cellular processes
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its bis-quaternary structure, which enhances its antimicrobial efficacy compared to mono-quaternary compounds. The presence of two quaternary ammonium groups allows for stronger interactions with microbial cell membranes, leading to more effective disruption and cell death.
属性
CAS 编号 |
62055-13-4 |
|---|---|
分子式 |
C12H28I2N4O2 |
分子量 |
514.19 g/mol |
IUPAC 名称 |
trimethyl-[2-[[2-oxo-2-[2-(trimethylazaniumyl)ethylamino]acetyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H26N4O2.2HI/c1-15(2,3)9-7-13-11(17)12(18)14-8-10-16(4,5)6;;/h7-10H2,1-6H3;2*1H |
InChI 键 |
IQUJETVSSPGGHT-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCNC(=O)C(=O)NCC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


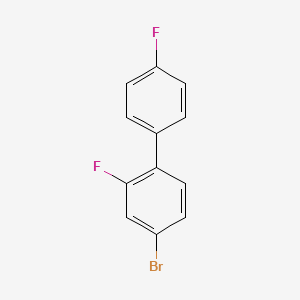
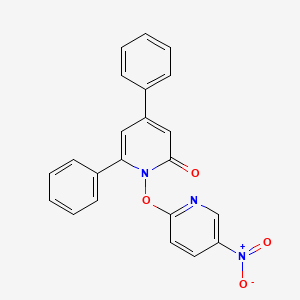
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)


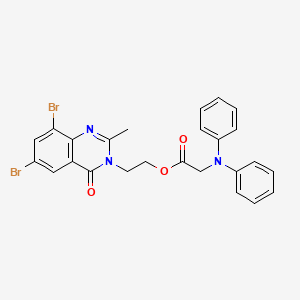
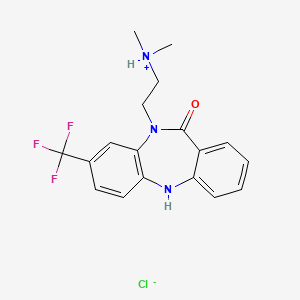
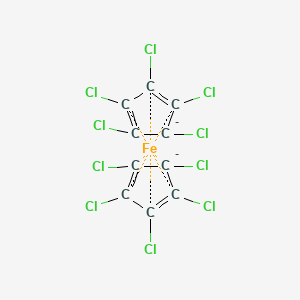
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
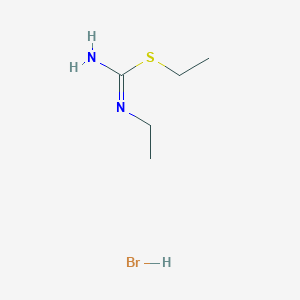
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
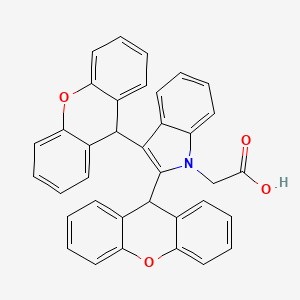
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
